Octamethyl silanetetrayltetrakisboronate
Description
Octamethylcyclotetrasiloxane (D4; CAS 556-67-2) is a cyclic siloxane with the molecular formula C₈H₂₄O₄Si₄ and a molecular weight of 296.6158 g/mol . It is a colorless, odorless silicone fluid synthesized from dimethyldichlorosilane via hydrolysis and cyclization reactions . D4 is a key intermediate in silicone polymer production and is used in industrial applications such as sealants, lubricants, and heat transfer fluids .
Structurally, D4 consists of a four-membered silicon-oxygen ring with two methyl groups attached to each silicon atom. This arrangement confers high thermal stability, hydrophobicity (logP ~5.06 for analogous siloxanes), and low surface tension .
Properties
CAS No. |
60998-07-4 |
|---|---|
Molecular Formula |
C8H24B4O8Si |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
tetrakis(dimethoxyboranyl)silane |
InChI |
InChI=1S/C8H24B4O8Si/c1-13-9(14-2)21(10(15-3)16-4,11(17-5)18-6)12(19-7)20-8/h1-8H3 |
InChI Key |
MBNQKHBZJUUNHC-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(OC)[Si](B(OC)OC)(B(OC)OC)B(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octamethyl silanetetrayltetrakisboronate typically involves the reaction of a silicon precursor with boron-containing reagents. One common method is the reaction of tetrakis(dimethylamino)silane with boron tribromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like pentane or toluene to facilitate the process. The reaction mixture is cooled to low temperatures (e.g., -30°C) to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Octamethyl silanetetrayltetrakisboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The boronate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various organometallic reagents and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce silane derivatives.
Scientific Research Applications
Octamethyl silanetetrayltetrakisboronate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties
Mechanism of Action
The mechanism of action of octamethyl silanetetrayltetrakisboronate involves its ability to form stable complexes with various substrates. The boronate groups can interact with hydroxyl and amine groups, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and drug delivery. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Cyclic Siloxanes
| Property | D3 (Hexamethylcyclotrisiloxane) | D4 (Octamethylcyclotetrasiloxane) | D5 (Decamethylcyclopentasiloxane) |
|---|---|---|---|
| Molecular Formula | C₆H₁₈O₃Si₃ | C₈H₂₄O₄Si₄ | C₁₀H₃₀O₅Si₅ |
| Molecular Weight (g/mol) | 222.46 | 296.62 | 370.78 |
| CAS Number | 541-05-9 | 556-67-2 | 541-02-6 |
| Ring Size | 3 silicon atoms | 4 silicon atoms | 5 silicon atoms |
| Volatility | High | Moderate | Low |
| logP (Hydrophobicity) | ~4.2 | ~5.06 | ~6.1 |
| Applications | Precursor for silicones | Sealants, heat transfer fluids | Cosmetics, lubricants |
Key Differences :
- Volatility : D3’s smaller ring size results in higher volatility compared to D4 and D4. D5’s larger ring reduces volatility, making it suitable for personal care products .
- Hydrophobicity : Increasing ring size (D3 < D4 < D5) correlates with higher logP values, enhancing water resistance but increasing environmental persistence .
Environmental and Toxicological Profiles
Table 2: Toxicity and Environmental Impact
*NOEC: No Observed Effect Concentration.
Key Findings :
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